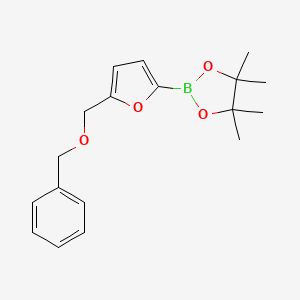

Éster de pinacol del ácido 5-(benciloximetil)furano-2-borónico

Descripción general

Descripción

“5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalysed carbon–carbon bond forming reaction . These reagents are generally environmentally benign and have been developed with properties tailored for application under specific SM coupling conditions .

Chemical Reactions Analysis

Boronic esters like “5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester” are highly valuable building blocks in organic synthesis . They are often used in functionalizing deboronation of alkyl boronic esters . Protodeboronation, a key reaction in the synthesis of these compounds, is performed using a radical approach .Aplicaciones Científicas De Investigación

Diseño y administración de fármacos

Los ácidos borónicos y sus ésteres, incluido el “Éster de pinacol del ácido 5-(benciloximetil)furano-2-borónico”, son compuestos muy considerados para el diseño de nuevos fármacos y dispositivos de administración de fármacos . Se utilizan particularmente como portadores de boro adecuados para la terapia de captura de neutrones .

Estudios de hidrólisis

Estos compuestos son solo marginalmente estables en agua . Se ha estudiado la hidrólisis de los ésteres de pinacol del ácido fenilborónico, un compuesto relacionado, y se encontró que la cinética depende de los sustituyentes en el anillo aromático . El pH también influye fuertemente en la velocidad de la reacción, que se acelera considerablemente a pH fisiológico .

Transformaciones estereoespecíficas

Las transformaciones de la parte de éster borónico en otros grupos funcionales son de considerable interés en la síntesis . Específicamente, las transformaciones que retienen el alto enantioenriquecimiento del éster borónico de partida, ya sea a través de una vía estereoretentiva o una vía stereoinvertiva, conducen a la formación de nuevos enlaces C–C, C–O, C–N, C–X o C–H en centros estereogénicos .

Síntesis de derivados de sulfinamida

El éster de pinacol del ácido fenilborónico, un compuesto relacionado, se puede utilizar para preparar derivados de sulfinamida mediante la reacción con trifluoruro de dietilaminoazufre (DAST) y feniltrifluoroborato de potasio .

Acoplamiento de Suzuki–Miyaura

Este compuesto se puede utilizar como sustrato en el estudio del acoplamiento de Suzuki–Miyaura de varios yoduros de arilo .

Síntesis de sistemas heteroarilfurano π-extendidos

Como reactivo bifuncional, se puede utilizar en la síntesis de sistemas heteroarilfurano π-extendidos .

Síntesis de células solares sensibilizadas con tinte estables

Este compuesto se puede utilizar en el acoplamiento de Suzuki para la síntesis de células solares sensibilizadas con tinte estables .

Síntesis de moléculas biológicamente activas

Se puede utilizar en la síntesis de moléculas biológicamente activas, incluidos los inhibidores de HIF-1, los derivados de furano del ácido disalicílico para inhibir la unión de efrina y los inhibidores de la integrasa del VIH-1 .

Mecanismo De Acción

Target of Action

The primary target of 5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction, which is a key pathway in organic synthesis . This reaction enables the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

It’s known that the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is dependent on the substituents in the aromatic ring and the ph . This could impact the compound’s bioavailability.

Result of Action

The compound’s action results in the formation of new bonds in the target molecules, leading to the creation of diverse molecules with high enantioselectivity . For example, it has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of the reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-BOMF-2-BAPE has several advantages for use in laboratory experiments. It is a highly versatile compound, as it can be used as a catalyst, a reagent, or a substrate in various reactions. In addition, it is a relatively stable compound, making it suitable for use in long-term experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively expensive compound, and it can be difficult to obtain in large quantities.

Direcciones Futuras

There are many potential future directions for 5-BOMF-2-BAPE. One potential direction is the development of new catalysts based on this compound. This could enable the synthesis of more complex molecules, as well as the study of proteins and other biological molecules. In addition, further research into the biochemical and physiological effects of this compound could lead to new applications in drug discovery and development. Finally, further research into the structure and reactivity of this compound could lead to the development of new synthetic methods.

Safety and Hazards

While specific safety and hazard information for “5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Análisis Bioquímico

Biochemical Properties

5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating catalytic processes. The nature of these interactions often involves the formation of covalent bonds between the boronic acid moiety and the active sites of enzymes, leading to enzyme inhibition or activation .

Cellular Effects

The effects of 5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to inhibit certain kinases, leading to changes in downstream signaling pathways that regulate cell growth and differentiation .

Molecular Mechanism

At the molecular level, 5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .

Metabolic Pathways

5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in metabolic pathways underscores its potential as a tool for studying cellular metabolism and enzyme function .

Transport and Distribution

The transport and distribution of 5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-(phenylmethoxymethyl)furan-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)16-11-10-15(21-16)13-20-12-14-8-6-5-7-9-14/h5-11H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYHDNKYPGGOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)COCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133609 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-[(phenylmethoxy)methyl]-2-furanyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096335-82-7 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-[(phenylmethoxy)methyl]-2-furanyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096335-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-[(phenylmethoxy)methyl]-2-furanyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(dimethylamino)-5-isothiocyanato-](/img/structure/B1653964.png)

![Quinolinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B1653965.png)

![4-[(4-Fluorophenyl)hydroxymethyl]-3-(hydroxymethyl)benzenecarbonitrile](/img/structure/B1653966.png)

![6,8-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1653967.png)

![1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone](/img/structure/B1653977.png)

![2-Amino-1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone;hydrochloride](/img/structure/B1653985.png)